molecular formula C10H12N2O3 B1195924 4-(Isonicotinoylamino)butanoic acid CAS No. 67036-49-1

4-(Isonicotinoylamino)butanoic acid

カタログ番号: B1195924
CAS番号: 67036-49-1
分子量: 208.21 g/mol
InChIキー: CZOQVDHADMADNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Isonicotinoylamino)butanoic acid is a derivative of butanoic acid featuring an isonicotinoyl (pyridine-4-carbonyl) group linked via an amide bond to the amino moiety at the fourth carbon of the butanoic acid backbone. These compounds are typically synthesized via coupling reactions between activated carboxylic acids (e.g., isonicotinic acid derivatives) and 4-aminobutanoic acid, followed by purification using chromatographic methods .

特性

CAS番号

67036-49-1

分子式

C10H12N2O3

分子量

208.21 g/mol

IUPAC名

4-(pyridine-4-carbonylamino)butanoic acid

InChI

InChI=1S/C10H12N2O3/c13-9(14)2-1-5-12-10(15)8-3-6-11-7-4-8/h3-4,6-7H,1-2,5H2,(H,12,15)(H,13,14)

InChIキー

CZOQVDHADMADNN-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NCCCC(=O)O

正規SMILES

C1=CN=CC=C1C(=O)NCCCC(=O)O

他のCAS番号

67036-49-1

同義語

GABA isonicotinoylamide
GABA-IG
isonicotinoylamide GABA
isonicotinylamide GABA

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table compares 4-(isonicotinoylamino)butanoic acid with structurally related butanoic acid derivatives, focusing on substituents, molecular properties, and biological activities. Data are curated from the provided evidence.

Compound Substituent/Modification Molecular Formula Molecular Weight Key Properties/Bioactivity Source
4-(Isonicotinoylamino)butanoic acid Pyridine-4-carbonyl amino group C₁₀H₁₁N₂O₃ 207.21 g/mol Hypothesized moderate solubility in polar solvents; potential kinase inhibition (inferred) N/A (hypothetical)
4-[(Quinolin-4-yl)amino]butanoic acid Quinoline-4-yl amino group C₁₃H₁₃N₂O₂ 245.26 g/mol IC₅₀ = 11.38 ± 1.89 µM (anticancer activity); >100 µM against non-target cells
4-(4-Bromophenyl)butanoic acid 4-Bromophenyl group C₁₀H₁₁BrO₂ 243.10 g/mol Melting point: 67°C; density: 1.463 g/cm³; used in chiral synthesis
4-Acetamidobutanoic acid Acetylated amino group C₆H₁₁NO₃ 145.16 g/mol White solid; soluble in water; GABA derivative with metabolic applications
4-(4-Hydroxyphenyl)butanoic acid 4-Hydroxyphenyl group C₁₀H₁₂O₃ 180.20 g/mol Melting point: 105–107°C; used in pharmaceutical intermediates
MCPB (4-(4-Chloro-2-methylphenoxy)butyric acid) Chlorinated aryloxy group C₁₁H₁₃ClO₃ 228.70 g/mol Herbicidal activity; registered for agricultural use
4-(1-Adamantyl)butanoic acid Adamantyl group C₁₄H₂₂O₂ 222.32 g/mol High hydrophobicity; potential use in drug delivery systems

Key Observations:

Substituent Impact on Bioactivity: Quinoline-substituted derivatives (e.g., 4-[(quinolin-4-yl)amino]butanoic acid) exhibit potent anticancer activity (IC₅₀ < 20 µM) but low selectivity (>100 µM against non-target cells) . Halogenated aryl groups (e.g., 4-bromophenyl in ) enhance thermal stability and are favored in chiral synthesis due to their rigid structures .

Physicochemical Properties: Hydrophilic substituents (e.g., hydroxyl or acetyl groups) improve aqueous solubility, as seen in 4-acetamidobutanoic acid and 4-(4-hydroxyphenyl)butanoic acid . Bulky substituents like adamantyl () or aromatic systems (e.g., quinoline) increase molecular weight and logP, affecting membrane permeability .

Synthetic Utility: Butanoic acid derivatives serve as intermediates in drug synthesis. For example, 4-phenylbutanoic acid is nitrated and reduced to produce chlorambucil, an anticancer agent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。